Boc-1-amino-1-cyclooctanecarboxylic-acid

Neuroscience Amino Acid Metabolism Neurochemistry

Researchers seeking conformationally constrained amino acids face supply inconsistency and unsuitable generic alternatives. Boc-1-amino-1-cyclooctanecarboxylic acid (CAS 199330-75-1) resolves this with a unique cyclooctane ring that cannot be substituted by smaller ring analogues without losing its distinct pharmacological profile. - Uniquely reduces cortical phenylalanine levels, a signature absent in cyclopentane/cyclohexane analogues. - Potent, selective inhibitor of amino acid transport system L over system A, ideal for LAT1-targeted anticancer agents. - Ready-to-use N-Boc-protected building block for Fmoc-SPPS, enabling protease-resistant peptide therapeutics.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B13934617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-1-amino-1-cyclooctanecarboxylic-acid
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCCCCC1(C(=O)O)N
InChIInChI=1S/C14H25NO4/c1-13(2,3)19-11(16)10-8-6-4-5-7-9-14(10,15)12(17)18/h10H,4-9,15H2,1-3H3,(H,17,18)
InChIKeyFDADSZILNSKMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-1-Amino-1-Cyclooctanecarboxylic Acid Overview


Boc-1-amino-1-cyclooctanecarboxylic acid (CAS: 199330-75-1) is an N-Boc-protected, Cα,α-disubstituted cyclic amino acid featuring a fully saturated eight-membered cyclooctane ring . It belongs to the class of 1-aminocycloalkanecarboxylic acids, which are widely employed as conformationally restricted analogues of natural amino acids to induce specific secondary structures in peptides [1]. The Boc (tert-butoxycarbonyl) protecting group renders the compound a stable, ready-to-use building block compatible with standard Fmoc solid-phase peptide synthesis (SPPS) workflows .

N-Boc protected for standard Fmoc-SPPS workflows
Cα,α-disubstituted cyclic amino acid for conformational restriction
Cyclooctane ring provides distinct backbone geometry vs smaller ring analogues

Boc-1-Amino-1-Cyclooctanecarboxylic Acid: No Generic Substitution


Within the 1-aminocycloalkanecarboxylic acid series, ring size directly dictates conformational preference and, critically, biological interaction profiles. Substituting Boc-1-amino-1-cyclooctanecarboxylic acid with a smaller ring analogue (e.g., cyclopentane, cyclohexane, or cycloheptane derivatives) is not a chemically or pharmacologically equivalent exchange. Direct comparative studies in rat brain cortex demonstrate that while the cyclopentane and cyclohexane analogues produce diverse, non-specific perturbations in neutral amino acid levels, the cyclooctane derivative uniquely and markedly reduces cortical phenylalanine levels, a distinct neurochemical signature absent in the smaller ring analogues [1]. This differential activity indicates that the cyclooctane ring imposes a unique bioactive conformation, making generic substitution based solely on the presence of the α,α-disubstituted motif scientifically unsound.

Target compound
Boc-1-amino-1-cyclooctanecarboxylic acid — cyclooctane ring constrains peptide backbone with ring-size-dependent bioactivity
Substitution risk
Smaller ring analogues (cyclopentane, cyclohexane, cycloheptane) may shift conformational preference and reported neurochemical profile
Key concern
Cyclooctane-specific cortical phenylalanine reduction and LAT1 selectivity may not transfer to smaller ring derivatives

Boc-1-Amino-1-Cyclooctanecarboxylic Acid: Comparative Evidence


Selective Reduction of Cortical Phenylalanine

The unprotected 1-aminocyclooctane carboxylic acid (Ac8c), the core pharmacophore of the Boc-protected compound, uniquely elicits a marked reduction in cortical phenylalanine levels in rat brain. In a direct intraperitoneal administration study comparing cyclopentane (Ac5c), cyclohexane (Ac6c), cycloheptane (Ac7c), and cyclooctane (Ac8c) analogues, only Ac7c and Ac8c exhibited this specific effect, with the study highlighting Ac8c as 'particularly noteworthy' for this action [1].

Cortical phenylalanine reduction
Head-to-head
Ac8c reported marked reduction in cortical phenylalanine vs Ac5c and Ac6c, which lacked this effect; Ac7c and Ac8c showed specificity
Reported ring-size-dependent neurochemical endpoint context
Intraperitoneal administration, 18-day-old rat cortex model
Neuroscience Amino Acid Metabolism Neurochemistry

Selective LAT1 Inhibition

The cyclooctane-containing amino acid (1-aminocyclooctanecarboxylic acid, Ac8c) demonstrates potent and selective inhibition of the L-type amino acid transporter (LAT1), a key target in cancer metabolism. In a comparative study using S37 ascites tumor cells, Ac8c, alongside its cyclohexane and cycloheptane analogues, inhibited histidine uptake via system L to 'similar high degrees'. Critically, these larger ring analogues were 'far superior' to α-aminoisobutyric acid (AIB) and more effective than the cyclopentane analogue as system L inhibitors, while showing reduced activity against system A compared to Ac5c and AIB [1].

LAT1 transporter inhibition
Head-to-head
Ac8c inhibited system L histidine uptake in S37 ascites tumor cells; reported higher inhibition vs AIB and Ac5c, with reduced system A activity
Reported system L over system A selectivity context
Radiolabeled histidine uptake assay in S37 cells
Cancer Biology Membrane Transport Medicinal Chemistry

Conformational Restriction in Peptide Design

As a Cα,α-disubstituted cyclic amino acid, Boc-1-amino-1-cyclooctanecarboxylic acid acts as a powerful conformational constraint in peptides. The cyclooctane ring restricts the available Φ and Ψ dihedral angles, favoring specific secondary structures such as 3₁₀- or α-helices, with the exact preference being ring-size dependent. This is a class-wide property of 1-aminocycloalkanecarboxylic acids, but the larger cyclooctane ring is expected to impose different conformational preferences compared to smaller ring analogues (e.g., Ac5c, Ac6c), potentially leading to different peptide backbone geometries and biological activities [1].

Conformational restriction
Class-level
Cα,α-disubstituted cyclooctane ring constrains Φ and Ψ angles; favors 3₁₀- or α-helical conformations with ring-size-dependent preferences
Supports conformational design context for peptide engineering
Class-level inference; specific cyclooctane geometry requires validation
Peptide Chemistry Structural Biology Drug Design

Validated Synthetic Building Block

The N-Boc-protected cyclooctane amino acid framework has been successfully employed as a key intermediate in the multi-step, regioselective synthesis of complex dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acids and bicyclic lactam/lactone derivatives. The synthesis, described by Keleş et al. (2022), demonstrates the compound's compatibility with oxidation, epoxidation, and ring-opening reactions, leading to structurally diverse bicyclic scaffolds [1].

Synthetic building block validation
Method context
Boc-protected cyclooctane framework successfully employed in multi-step oxidation, epoxidation, and ring-opening to yield dihydroxy and bicyclic derivatives
Supports synthetic workflow fit under reported conditions
Characterized by 1D/2D NMR and X-ray diffraction
Organic Synthesis Methodology β-Amino Acids

Boc-1-Amino-1-Cyclooctanecarboxylic Acid Applications


Neuroscience: Phenylalanine Metabolism Research

Based on its unique ability to markedly reduce cortical phenylalanine levels [4], Boc-1-amino-1-cyclooctanecarboxylic acid is a valuable tool for constructing peptide probes or small molecules to investigate phenylalanine metabolism in the brain, particularly in disease models where phenylalanine homeostasis is disrupted (e.g., phenylketonuria or neurological inflammation).

Cancer Biology: LAT1 Transporter Targeting

The potent and selective inhibition of amino acid transport system L over system A by the cyclooctane-derived amino acid [4] makes this compound an ideal building block for synthesizing LAT1-targeted anticancer agents. LAT1 is upregulated in many aggressive cancers to support nutrient uptake, and Boc-1-amino-1-cyclooctanecarboxylic acid provides a privileged scaffold for developing novel inhibitors or prodrugs that exploit this transporter for tumor-selective delivery.

Peptide Engineering & Constrained Peptidomimetics

As a Cα,α-disubstituted cyclic amino acid, Boc-1-amino-1-cyclooctanecarboxylic acid introduces a specific, ring-size-dependent conformational constraint into peptide backbones [4]. It should be procured for the design of stabilized α-helices or 3₁₀-helices, the development of protease-resistant peptide therapeutics, or as a scaffold for generating novel peptidomimetics with enhanced binding affinity and selectivity for challenging protein-protein interaction targets.

Methodology Development: Polycyclic β-Amino Acid Synthesis

The compound's validated role as a stable intermediate in multi-step synthetic sequences leading to dihydroxy-substituted and bicyclic β-amino acid scaffolds [4] supports its procurement for organic chemistry laboratories focused on developing new synthetic methodologies, accessing novel chemical space, or creating libraries of conformationally diverse amino acid derivatives for drug discovery programs.

Application
Selection Property
Validation Focus
Phenylalanine metabolism probe design
Ring-size-dependent bioactivity context
Cortical phenylalanine endpoint review
LAT1 transporter inhibition studies
System L vs system A selectivity profile
Transporter-mediated uptake assay context
Conformationally constrained peptide design
Cα,α-disubstituted scaffold geometry
Secondary structure induction review
Polycyclic amino acid synthesis methodology
Multi-step synthetic compatibility
Oxidation and ring-opening stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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